
Ethyl 4-(cyclopropylamino)pyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(cyclopropylamino)pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a cyclopropylamino group attached to the pyrimidine ring, which imparts unique chemical and biological properties. It is used in various scientific research applications due to its potential biological activities and its role as a building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(cyclopropylamino)pyrimidine-2-carboxylate typically involves the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with cyclopropylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(cyclopropylamino)pyrimidine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the cyclopropylamino group is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Dimethylamine, sodium phenoxide, sodium thiophenoxide, potassium fluoride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Ethyl 4-(cyclopropylamino)pyrimidine-2-carboxylate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of ethyl 4-(cyclopropylamino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to changes in cellular processes and biological activities . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 4-(cyclopropylamino)pyrimidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate: A precursor in the synthesis of this compound.
2-Aminopyrimidine Derivatives: Compounds with similar pyrimidine structures that exhibit various biological activities.
Triazole-Pyrimidine Hybrids: Compounds that combine pyrimidine and triazole moieties and have potential neuroprotective and anti-inflammatory properties.
This compound is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Propriétés
Formule moléculaire |
C10H13N3O2 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
ethyl 4-(cyclopropylamino)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H13N3O2/c1-2-15-10(14)9-11-6-5-8(13-9)12-7-3-4-7/h5-7H,2-4H2,1H3,(H,11,12,13) |
Clé InChI |
QAXKPTLJEBKGTH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=CC(=N1)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


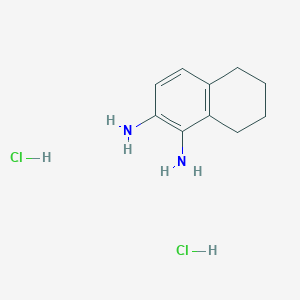
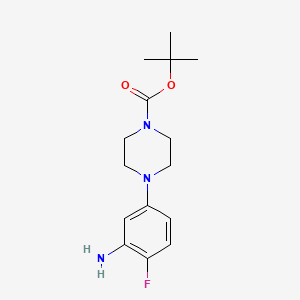
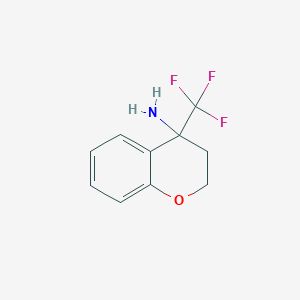
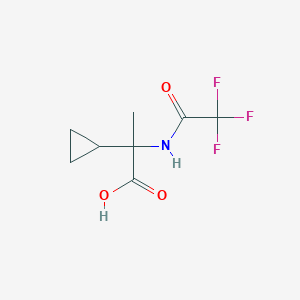
![2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13499898.png)
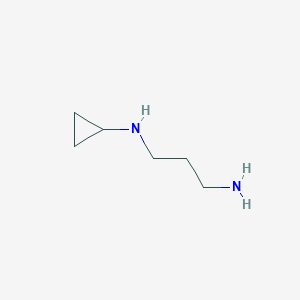

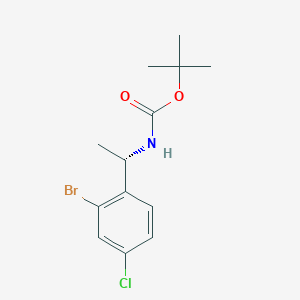

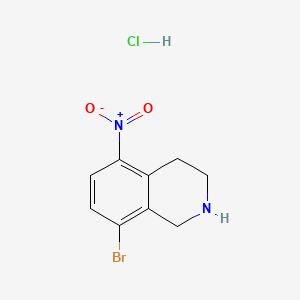
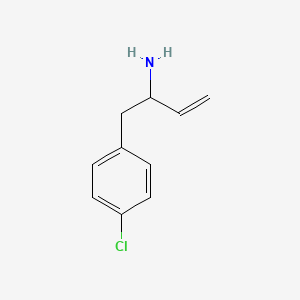
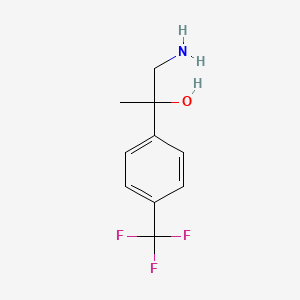

![N-(4-{2-[(6-methoxypyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13499963.png)
